5-{[(E)-(4-chlorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl]amino}-2-hydroxybenzoic acid
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Overview
Description
2-Hydroxy-5-[(E)-N’-(4-methylbenzenesulfonyl)4-chlorobenzeneimidamido]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core substituted with hydroxy, methylbenzenesulfonyl, and chlorobenzeneimidamido groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-[(E)-N’-(4-methylbenzenesulfonyl)4-chlorobenzeneimidamido]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available benzoic acid derivatives.
Functional Group Introduction: Hydroxylation and sulfonylation reactions are performed to introduce the hydroxy and methylbenzenesulfonyl groups, respectively.
Imidation: The chlorobenzeneimidamido group is introduced through a reaction with an appropriate amine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-[(E)-N’-(4-methylbenzenesulfonyl)4-chlorobenzeneimidamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfonyl and imidamido groups can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles are used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-Hydroxy-5-[(E)-N’-(4-methylbenzenesulfonyl)4-chlorobenzeneimidamido]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-[(E)-N’-(4-methylbenzenesulfonyl)4-chlorobenzeneimidamido]benzoic acid involves its interaction with specific molecular targets. The hydroxy and sulfonyl groups may participate in hydrogen bonding and electrostatic interactions, while the imidamido group can form covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzoic acid: Known for its use as a matrix additive in mass spectrometry.
2-Hydroxy-4-methylbenzoic acid: Used in various chemical synthesis applications.
2-Hydroxy-5-(1-methylethenyl)benzoic acid: Investigated for its unique chemical properties.
Uniqueness
2-Hydroxy-5-[(E)-N’-(4-methylbenzenesulfonyl)4-chlorobenzeneimidamido]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in research and industry, setting it apart from simpler analogs.
Properties
Molecular Formula |
C21H17ClN2O5S |
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Molecular Weight |
444.9 g/mol |
IUPAC Name |
5-[[(E)-C-(4-chlorophenyl)-N-(4-methylphenyl)sulfonylcarbonimidoyl]amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C21H17ClN2O5S/c1-13-2-9-17(10-3-13)30(28,29)24-20(14-4-6-15(22)7-5-14)23-16-8-11-19(25)18(12-16)21(26)27/h2-12,25H,1H3,(H,23,24)(H,26,27) |
InChI Key |
XTUATXDCUJNOAC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=C(C=C2)Cl)/NC3=CC(=C(C=C3)O)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)NC3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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